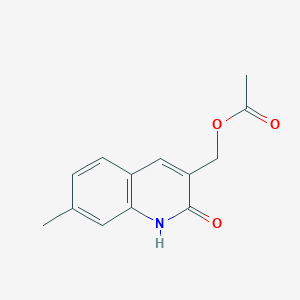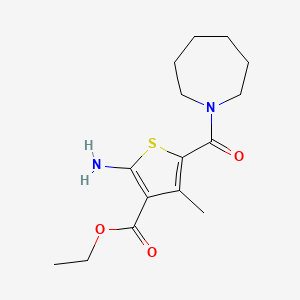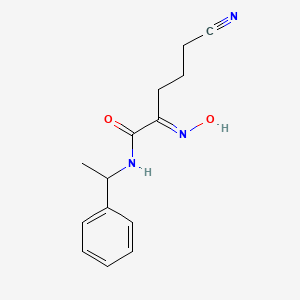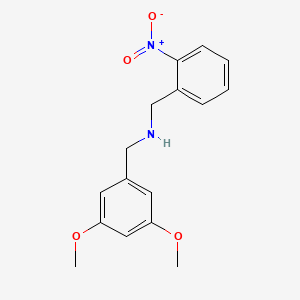![molecular formula C14H24N2O2S B5880548 N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as SD-118, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood, but it is believed to act on multiple targets in the body. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which is associated with improved memory and cognitive function. In cancer, N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to inhibit the activity of several enzymes involved in tumor growth and survival, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have several biochemical and physiological effects in animal models. In Alzheimer's disease, it has been shown to improve memory and cognitive function, as well as reduce the accumulation of amyloid beta plaques in the brain. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in a variety of disease states.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is that it is a novel compound that has not been extensively studied, which makes it an attractive target for research. In addition, its multiple potential therapeutic applications make it a versatile compound for investigation. However, one limitation of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, its synthesis method is complex and may be difficult to reproduce in other labs.
Future Directions
There are several potential future directions for research on N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. In Alzheimer's disease, further investigation is needed to determine the optimal dosing and administration schedule for N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, as well as its long-term effects on cognitive function. In cancer, more studies are needed to determine the optimal combination of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide with other chemotherapeutic agents, as well as its potential as a targeted therapy for specific types of cancer. In addition, further investigation is needed to determine the safety and efficacy of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in human trials.
Synthesis Methods
The synthesis of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves the reaction between 1,4-dioxa-8-azaspiro[4.5]decane and cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.
Scientific Research Applications
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, it has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease. In oncology, it has been investigated for its anti-cancer properties and has shown promising results in inhibiting tumor growth in vitro and in vivo. In addition, N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential as an anti-inflammatory and anti-oxidant agent.
properties
IUPAC Name |
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c19-13(15-12-4-2-1-3-5-12)16-8-6-14(7-9-16)17-10-11-18-14/h12H,1-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLHQGABEJSYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)



![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)
